molecular formula C11H11NO B3247286 2-(Chroman-4-yl)acetonitrile CAS No. 180917-10-6

2-(Chroman-4-yl)acetonitrile

Cat. No.: B3247286
CAS No.: 180917-10-6
M. Wt: 173.21 g/mol
InChI Key: KZYXMJQRCNOPEB-UHFFFAOYSA-N
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Description

2-(Chroman-4-yl)acetonitrile: is an organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a chroman ring system attached to an acetonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 2-(Chroman-4-yl)acetaldehyde: One common method involves the reaction of 2-(Chroman-4-yl)acetaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using phosphorus oxychloride to yield 2-(Chroman-4-yl)acetonitrile.

    Cyclization of 2-(2-Hydroxyphenyl)acetonitrile: Another method involves the cyclization of 2-(2-Hydroxyphenyl)acetonitrile in the presence of a strong acid catalyst to form the chroman ring system, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Chroman-4-yl)acetonitrile can undergo oxidation reactions to form corresponding chroman-4-one derivatives.

    Reduction: Reduction of this compound can yield the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Chroman-4-one derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted chroman derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2-(Chroman-4-yl)acetonitrile is used as a building block in the synthesis of various chroman derivatives, which are important in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: this compound and its derivatives have shown promise in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chroman-4-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    Chroman-4-one: Similar in structure but lacks the acetonitrile group.

    2-(Chroman-4-yl)acetaldehyde: Precursor in the synthesis of 2-(Chroman-4-yl)acetonitrile.

    2-(Chroman-4-yl)acetic acid: Similar structure with a carboxylic acid group instead of a nitrile group.

Uniqueness: this compound is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,9H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYXMJQRCNOPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The unsaturated compound obtained in Step A (Z+E mixture), solubilised in ethanol (20 ml), is introduced into the reactor of a Parr apparatus. 10% (by weight) palladium-on-carbon is then added. The double bond is hydrogenated at a pressure of 45 psi for 12 hours. The catalyst is removed by filtration; the solvent is then evaporated. The residual oil is purified on a silica column eluted by a mixture of AcOEt/PE 3/7. Colourless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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